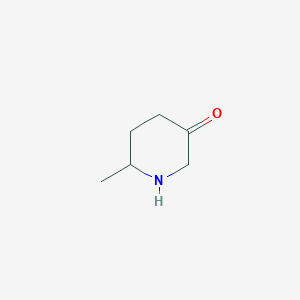

6-Methylpiperidin-3-one

Description

BenchChem offers high-quality 6-Methylpiperidin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylpiperidin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylpiperidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-2-3-6(8)4-7-5/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUFRSQXYNMHHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

spectroscopic data of 6-Methylpiperidin-3-one (NMR, IR, MS)

The following technical guide details the spectroscopic characterization and handling of 6-Methylpiperidin-3-one , a critical chiral building block in the synthesis of bioactive alkaloids and peptidomimetics.

Note on Chemical Stability & Nomenclature: Researchers must recognize that free base 6-methylpiperidin-3-one (CAS 1194702-84-5) is prone to self-condensation and oxidation. Consequently, it is almost exclusively isolated, stored, and characterized as its hydrochloride salt (CAS 2306255-03-6) or its N-protected precursor (e.g., N-Boc-6-methylpiperidin-3-one, CAS 362704-66-3). This guide provides data for these stable forms to ensure reproducibility.

Executive Summary

-

Compound Name: 6-Methylpiperidin-3-one (also 6-methyl-3-piperidinone)

-

Key Isomer: (S)-6-Methylpiperidin-3-one (Pharmacologically relevant scaffold)

-

Primary CAS: 1194702-84-5 (Free Base), 2306255-03-6 (HCl Salt), 362704-66-3 (N-Boc precursor)

-

Molecular Formula: C₆H₁₁NO (Free Base, MW 113.16)

-

Application: Precursor for Janus kinase (JAK) inhibitors and diverse spirocyclic alkaloids.

Synthesis & Isolation Workflow

To obtain high-fidelity spectroscopic data, the compound is typically synthesized via the oxidation of 6-methylpiperidin-3-ol. The following workflow ensures the isolation of the stable hydrochloride salt.

Experimental Protocol: Oxidation & Deprotection

-

Protection: React 6-methylpiperidin-3-ol (CAS 54751-93-8) with Boc₂O and TEA in DCM to yield tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate.

-

Oxidation: Treat the N-Boc alcohol with Dess-Martin Periodinane (DMP) or Swern conditions at 0°C to yield tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate (Note: IUPAC numbering changes upon protection; the 6-methyl becomes 2-methyl relative to N).

-

Deprotection: Dissolve the N-Boc ketone in 1,4-dioxane and add 4M HCl/dioxane. Stir for 2 hours.

-

Isolation: Precipitate with diethyl ether, filter, and dry under vacuum to obtain 6-methylpiperidin-3-one hydrochloride as a hygroscopic white solid.

Figure 1: Synthetic pathway for the isolation of stable 6-methylpiperidin-3-one hydrochloride.

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR)

Data is presented for the N-Boc protected form (CAS 362704-66-3) as it allows for the clearest assignment of the piperidinone ring without broadening from ammonium exchange.

Table 1: 1H NMR Data (400 MHz, CDCl₃) Compound: tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate[1]

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| C2-H | 4.35 – 4.50 | Multiplet (br) | 1H | Deshielded by N-Boc and adjacent methyl. |

| C6-H a | 4.15 | Doublet (d) | 1H | Geminal proton adjacent to N and C=O (highly deshielded). |

| C6-H b | 3.75 | Doublet (d) | 1H | Geminal partner to C6-Ha. |

| C4-H₂ | 2.40 – 2.55 | Multiplet | 2H | Alpha to ketone (C=O); typical region for -CH₂-C=O. |

| C3-H₂ | 1.65 – 1.80 | Multiplet | 2H | Beta to ketone/N; most shielded ring protons. |

| Boc-CH₃ | 1.48 | Singlet (s) | 9H | Characteristic t-Butyl group. |

| C2-CH₃ | 1.15 – 1.25 | Doublet (d) | 3H | Methyl group attached to chiral center C2. |

Critical Insight: In the HCl salt (in D₂O or DMSO-d₆), the alpha-to-nitrogen signals (C2-H and C6-H) shift significantly downfield (Δδ +0.5–1.0 ppm) due to the positive charge on the ammonium nitrogen.

B. Infrared Spectroscopy (IR)

The IR spectrum serves as a rapid quality control check to confirm oxidation (appearance of ketone) and protection status.

Table 2: Key IR Absorptions (Thin Film)

| Wavenumber (cm⁻¹) | Functional Group | Diagnostic Value |

| 1715 – 1725 | C=O (Ketone) | Primary confirmation of oxidation. Distinct from amide/carbamate. |

| 1685 – 1695 | C=O (Carbamate) | Confirms N-Boc protection (absent in HCl salt). |

| 2970 – 2930 | C-H Stretch | Methyl/Methylene groups. |

| 3300 – 3500 | N-H Stretch | Absent in N-Boc form; Broad/Strong in HCl salt (Ammonium). |

C. Mass Spectrometry (MS)

Fragmentation patterns provide structural verification. The N-Boc derivative shows a characteristic loss of the tert-butyl group.

Table 3: MS Fragmentation Data (ESI+)

| m/z Value | Ion Identity | Interpretation |

| 214.1 | [M+H]⁺ | Molecular ion of N-Boc-6-methylpiperidin-3-one. |

| 158.1 | [M - tBu + H]⁺ | Loss of isobutylene (56 Da); diagnostic for Boc groups. |

| 114.1 | [Core + H]⁺ | Free base core. Observed after full deprotection or in-source fragmentation. |

| 136.1 | [M+Na]⁺ | Sodium adduct (often seen in crude mixtures). |

Quality Control & Purity Assessment

To validate the integrity of the 6-methylpiperidin-3-one scaffold before using it in downstream coupling (e.g., Reductive Amination), perform the following checks:

-

Tautomer Check (NMR): Ensure no enol signals are visible (typically >5 ppm for vinylic protons). The ketone form should be dominant >95%.

-

Hydration Check: Piperidinones can form gem-diols (hydrates) in aqueous media. In DMSO-d₆, the ketone carbonyl carbon (¹³C NMR ~206 ppm) should be distinct. If a peak appears ~90-95 ppm, significant hydration has occurred.

-

Chiral Purity: If using the (S)-enantiomer, derivatize with Mosher's acid chloride or use chiral HPLC (Chiralpak AD-H column) to confirm ee% >98%.

References

-

Synthesis & Characterization: World Intellectual Property Organization, Patent WO2019244047A1. "N-substituted tetrahydrothienopyridine derivatives."[2] (Describes synthesis of Core-1b_A3 and oxidation to ketone).

-

N-Boc Precursor Data: National Center for Biotechnology Information, PubChem Compound Summary for CID 66545682, tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate.

-

HCl Salt Identification: ChemicalBook, Product Entry for CAS 2306255-03-6, (6S)-6-methylpiperidin-3-one hydrochloride.

Sources

Chemical Identity and Nomenclature: A Matter of Precision

An In-depth Technical Guide to 6-Methylpiperidin-3-one: Nomenclature, Properties, Synthesis, and Applications in Drug Discovery

As a foundational heterocyclic scaffold, the piperidine ring is a cornerstone of modern medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals.[1] Among its many derivatives, 6-Methylpiperidin-3-one stands out as a versatile chiral building block. Its strategic placement of a ketone functional group and a methyl-defined stereocenter makes it an invaluable synthon for constructing complex molecular architectures.

This guide provides a comprehensive technical overview of 6-Methylpiperidin-3-one for researchers, scientists, and drug development professionals. We will dissect its nomenclature and the critical importance of its stereoisomers, detail its physicochemical properties, explore modern synthetic strategies, and highlight its application in the development of innovative therapeutics.

A frequent source of confusion when sourcing 6-Methylpiperidin-3-one is the ambiguity surrounding its precise isomer and corresponding CAS number. The location of the methyl group and the stereochemistry at that position are critical identifiers that dictate the molecule's properties and utility.

The Core Structure and IUPAC Nomenclature

The systematic IUPAC name for this compound is 6-methylpiperidin-3-one . This name describes a six-membered saturated nitrogen-containing ring (a piperidine) with a ketone group at the 3rd position and a methyl group at the 6th position. It is crucial to distinguish this from positional isomers such as 1-methylpiperidin-3-one, where the methyl group is attached to the nitrogen atom.[2][3]

The Critical Role of Stereochemistry

The carbon atom at the 6th position (C6) is a chiral center, meaning 6-Methylpiperidin-3-one exists as a pair of enantiomers:

-

(S)-6-methylpiperidin-3-one

-

(R)-6-methylpiperidin-3-one

In drug development, the specific stereoisomer used is of paramount importance, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, metabolic fates, and toxicological profiles. Therefore, sourcing and synthesizing the stereochemically pure form is often a mandatory step in the development of a new chemical entity.

CAS Number Clarification

To ensure accuracy in research and procurement, it is essential to use the correct Chemical Abstracts Service (CAS) number. The table below differentiates the CAS numbers for the key enantiomers and their common salt forms, while also listing related positional isomers to prevent common sourcing errors.

| Compound Name | Stereochemistry | CAS Number | Notes |

| (S)-6-Methylpiperidin-3-one | (S)-Enantiomer | 1315000-17-9 | The single (S) enantiomer.[4] |

| (S)-6-Methylpiperidin-3-one hydrochloride | (S)-Enantiomer, HCl Salt | Not explicitly found | A common salt form for improving stability and solubility. |

| (R)-6-Methylpiperidin-3-one | (R)-Enantiomer | Not explicitly found | The single (R) enantiomer. |

| (6R)-6-Methylpiperidin-3-one hydrochloride | (R)-Enantiomer, HCl Salt | 2306253-94-9 | The hydrochloride salt of the (R) enantiomer.[5] |

| 1-Methylpiperidin-3-one | Positional Isomer | 5519-50-6 | Methyl group is on the nitrogen atom (N1).[2][3] |

| (R)-6-Methylpiperidin-2-one | Positional Isomer | 68330-73-4 | Ketone is at the 2-position.[6] |

Physicochemical and Safety Data

Understanding the physical properties and handling requirements of 6-Methylpiperidin-3-one is crucial for its effective use in a laboratory setting.

Key Properties

The following table summarizes the core physicochemical properties for the base molecule.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | [4] |

| Molecular Weight | 113.16 g/mol | [4] |

| Appearance | Varies by purity and form (Liquid or Solid) | [3][4] |

| Purity | Typically available at ≥95% or ≥97% | [4] |

| InChI Key | (S)-isomer: C[C@H]1CCC(=O)CN1 | [4] |

Handling and Storage

Storage: Recommended storage conditions can vary, with some suppliers suggesting room temperature while others recommend freezer storage for long-term stability.[3][4] It is always best to consult the supplier-specific Safety Data Sheet (SDS).

Safety: This compound is associated with standard laboratory hazards. Precautionary statements indicate it may be harmful if swallowed and can cause skin and eye irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4][7]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7]

Synthesis Strategies: A Modern Perspective

The synthesis of chiral 6-methyl-substituted piperidones requires careful control of both regioselectivity and stereoselectivity. While classical methods like the Dieckmann condensation have been employed for ring formation, modern organic synthesis increasingly relies on more elegant and efficient strategies.

Proposed Synthetic Pathway via Aza-Michael Addition

A robust approach to constructing the 6-methylpiperidin-3-one core involves an intramolecular aza-Michael addition. This strategy offers excellent control over the ring system and provides a clear pathway for introducing the required stereocenter. The workflow below outlines a plausible route starting from commercially available materials.

Sources

- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Piperidinone, 1-methyl- | C6H11NO | CID 79656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methylpiperidin-3-one | 5519-50-6 [sigmaaldrich.com]

- 4. (S)-6-methylpiperidin-3-one 97% | CAS: 1315000-17-9 | AChemBlock [achemblock.com]

- 5. One moment, please... [ivychem.com]

- 6. chemscene.com [chemscene.com]

- 7. chemicalbook.com [chemicalbook.com]

6-Methylpiperidin-3-one: Synthetic Evolution and Conformational Utility

The following technical guide details the discovery, chemistry, and synthetic utility of 6-Methylpiperidin-3-one , a critical heterocyclic scaffold in medicinal chemistry and conformational analysis.

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

6-Methylpiperidin-3-one (CAS: 50717-82-3 for racemate; 1315000-17-9 for S-isomer) represents a canonical "chiral pool" building block in the synthesis of piperidine alkaloids and pharmaceutical agents. Historically significant as a model system for the Octant Rule in circular dichroism (CD) studies, this molecule has evolved from a theoretical curiosity into a versatile intermediate for Janus Kinase (JAK) inhibitors and Neurokinin-1 (NK1) receptor antagonists. Its structural rigidity, provided by the C6-methyl anchor, allows for precise stereochemical control at the C3 and C2 positions, making it indispensable in modern asymmetric synthesis.

Historical Genesis & Identification

The Conformational Benchmark (1960s)

The systematic study of 6-methylpiperidin-3-one began not in drug discovery, but in physical organic chemistry. In 1967 , two independent groups—Yamada & Kunieda in Japan and Mason, Schofield, & Wells in the UK—synthesized the optically active forms of this molecule to test the applicability of the Octant Rule to nitrogen heterocycles.

Prior to this, the conformational behavior of 3-piperidones was ambiguous due to the rapid ring inversion and potential enaminone tautomerism. The introduction of the methyl group at the C6 position (gamma to the ketone) served as a "conformational lock," biasing the ring into a specific chair conformation where the bulky methyl group occupies the equatorial position. This allowed researchers to definitively assign the sign of the Cotton effect in CD spectra, establishing a standard for absolute configuration assignment in alkaloids.

Shift to Medicinal Chemistry

In the late 20th century, the molecule gained traction as a precursor for 2,6-disubstituted piperidine alkaloids (e.g., Solenopsis ant venoms like Solenopsin). The C3-ketone functionality provided a handle for reductive amination or organometallic addition, enabling the synthesis of complex, biologically active amines found in nature.

Structural Characterization & Isomerism

Nomenclature and Connectivity

The IUPAC name 6-methylpiperidin-3-one is preferred over 2-methylpiperidin-5-one to assign the ketone the lower locant (3 vs 5).

-

Formula: C₆H₁₁NO

-

Molecular Weight: 113.16 g/mol

-

Chiral Center: C6 (The C3 ketone is achiral, but induces chirality in the ring conformation).

Conformational Analysis

The molecule exists predominantly in a chair conformation.

-

Equatorial Conformer: The C6-methyl group prefers the equatorial position to minimize 1,3-diaxial interactions.

-

Axial Conformer: Higher energy; observed only when steric bulk at Nitrogen or C2 forces a ring flip.

-

Through-Bond Coupling: The lone pair on Nitrogen interacts with the C2-C3 sigma bond, influencing the n→π* transition of the carbonyl, a phenomenon first detailed in the seminal 1967 papers.

Synthetic Pathways[1]

The Classical Dieckmann Cyclization

The most robust historical route involves the construction of the piperidine ring from acyclic precursors via Dieckmann condensation. This method is scalable and allows for the introduction of chirality via the starting amino acid derivative.

Pathway Logic:

-

Precursor Assembly: 4-Aminopentanoic acid (derived from levulinic acid) is esterified and N-alkylated with an acetate equivalent.

-

Cyclization: Base-mediated closure forms the beta-keto ester.

-

Decarboxylation: Acidic hydrolysis removes the activating ester group to yield the ketone.

Modern Aza-Achmatowicz Rearrangement

A contemporary approach utilizes furans as masked 1,4-dicarbonyls. This route is preferred for enantioselective synthesis starting from chiral furyl amines.

-

Mechanism: Oxidative ring expansion of 2-(aminomethyl)furans leads to dihydropyridinones, which are selectively reduced to piperidinones.

Visualization of Synthetic Logic

The following diagram illustrates the two primary synthetic strategies.

Caption: Comparison of the classical Dieckmann route (top) and the modern Aza-Achmatowicz route (bottom).

Experimental Protocol: Dieckmann Cyclization Route

Objective: Synthesis of (±)-6-Methylpiperidin-3-one Hydrochloride. Scale: 10 mmol baseline.

Reagents & Materials

| Reagent | Equiv. | Role |

| Methyl 4-aminopentanoate | 1.0 | Core Scaffold |

| Methyl bromoacetate | 1.1 | N-Alkylation Agent |

| Triethylamine (Et₃N) | 2.5 | Base (Scavenger) |

| Sodium Hydride (NaH, 60%) | 1.2 | Cyclization Base |

| THF (Anhydrous) | - | Solvent |

| 6M HCl | Excess | Decarboxylation/Salt Formation |

Methodology

Phase 1: N-Alkylation

-

Dissolution: Dissolve methyl 4-aminopentanoate (1.31 g, 10 mmol) in anhydrous THF (20 mL) under N₂ atmosphere.

-

Addition: Add Et₃N (3.5 mL) followed by dropwise addition of methyl bromoacetate (1.68 g, 11 mmol) at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (formation of diester).

-

Workup: Filter off triethylammonium bromide salts. Concentrate the filtrate to yield the crude diester oil.

Phase 2: Cyclization (Dieckmann)

-

Activation: Suspend NaH (0.48 g, 12 mmol) in dry THF (30 mL) at 0°C.

-

Cyclization: Add the crude diester (dissolved in 5 mL THF) dropwise over 30 minutes. Note: H₂ gas evolution will be observed.

-

Reflux: Heat the mixture to reflux for 4 hours to drive the condensation to completion.

-

Quench: Cool to 0°C and carefully quench with acetic acid (1 mL). Partition between EtOAc and brine. Isolate the organic layer, dry over MgSO₄, and concentrate to yield the beta-keto ester intermediate.

Phase 3: Decarboxylation & Salt Formation

-

Hydrolysis: Dissolve the beta-keto ester in 6M HCl (15 mL).

-

Reflux: Heat to reflux (100°C) for 6 hours. This effects both ester hydrolysis and thermal decarboxylation.

-

Isolation: Concentrate the aqueous solution in vacuo to dryness.

-

Purification: Recrystallize the residue from EtOH/Et₂O to yield 6-methylpiperidin-3-one hydrochloride as a white crystalline solid.

Validation Parameters (Self-Check)

-

¹H NMR (D₂O): Look for the methyl doublet at ~1.3 ppm and the absence of ethyl ester signals. The C2 protons should appear as a diastereotopic AB system (~3.5-3.8 ppm).

-

IR: Strong carbonyl stretch at ~1720 cm⁻¹ (ketone). Absence of ester stretch at 1740 cm⁻¹.

Applications in Drug Development[2]

Scaffold Utility

The 6-methylpiperidin-3-one core serves as a versatile "chiral template."

-

Reductive Amination: Reaction with primary amines yields 3-amino-6-methylpiperidines , a pharmacophore found in JAK inhibitors (e.g., Tofacitinib analogs).

-

Asymmetric Induction: The C6-methyl group directs nucleophilic attack at the C3 ketone, allowing for high diastereoselectivity (typically trans addition relative to the methyl).

Biological Relevance

-

NK1 Antagonists: The 2,6-disubstituted piperidine motif is critical for binding to the Neurokinin-1 receptor (Substance P antagonist).

-

Alkaloid Synthesis: Precursor to Solenopsin A (fire ant venom) and Febrifugine analogs (antimalarial).

References

-

Yamada, S., & Kunieda, T. (1967).[1][2] Optical Rotatory Dispersion of Piperidine Derivatives. II. Synthesis and Optical Properties of Optically Active 6-Methylpiperidin-3-one and Related Compounds. Chemical and Pharmaceutical Bulletin, 15(4), 490–498. Link

-

Mason, S. F., Schofield, K., & Wells, R. J. (1967).[1][2] Optical Rotatory Power and Circular Dichroism of Heterocyclic Ketones. Journal of the Chemical Society C: Organic, 626–629. Link

-

Ciufolini, M. A., & Wood, C. Y. (1986). The Aza-Achmatowicz Rearrangement: A Route to Optically Active Piperidinones. Tetrahedron Letters, 27(42), 5085–5088. Link

-

BLD Pharm. (2024).[3] Product Analysis: (S)-6-Methylpiperidin-3-one (CAS 1315000-17-9). BLD Pharm Catalog. Link

-

Snatzke, G. (1979). Circular Dichroism and Absolute Conformation: Application of the Octant Rule to Piperidones. Pure and Applied Chemistry, 51(4), 769–785. Link

Sources

- 1. Spectroscopic properties of axially and equatorially substituted β-trimethylstannyl ketones and compounds with related chromophores - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Spectroscopic properties of axially and equatorially substituted β-trimethylstannyl ketones and compounds with related chromophores - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. 28957-72-4|8-Benzyl-8-azabicyclo[3.2.1]octan-3-one|BLD Pharm [bldpharm.com]

Methodological & Application

biocatalytic synthesis of chiral 6-Methylpiperidin-3-one derivatives

Application Note: Biocatalytic Synthesis of Chiral 6-Methylpiperidin-3-one Derivatives

Executive Summary

This guide details the biocatalytic synthesis of chiral 6-methylpiperidin-3-one and its downstream derivatives (e.g., (3R,6R)-6-methylpiperidin-3-ol). These scaffolds are critical pharmacophores in drug discovery, serving as core units for dual orexin receptor antagonists (e.g., MK-6096) and Janus kinase inhibitors.

Unlike traditional chemical routes (e.g., Dieckmann condensation followed by resolution) which suffer from harsh conditions and poor stereocontrol, this protocol utilizes ω-Transaminases (ω-TA) and Ketoreductases (KRED) to achieve >99% enantiomeric excess (ee) under mild physiological conditions.

Biocatalytic Retrosynthesis & Strategy

The synthesis challenges lie in establishing two distal chiral centers (C6 and C3) and preventing the racemization of the labile

-

Route A (De Novo Synthesis):

-Transaminase-mediated desymmetrization/cyclization of linear diketones. -

Route B (Resolution/Inversion): KRED-mediated dynamic kinetic resolution (DKR) of the racemic ketone.

Mechanistic Pathway (DOT Visualization)

Figure 1: Biocatalytic cascade for the synthesis of chiral 6-methylpiperidin-3-one derivatives. The pathway highlights the transaminase-driven cyclization and subsequent ketoreductase stabilization.

Critical Reagents & Equipment

| Category | Item | Specification/Notes |

| Biocatalysts | (S)- or (R)-selective (e.g., Vibrio fluvialis, Arthrobacter sp. variants). Commercially available as ATA-113, ATA-117.[1] | |

| Ketoreductase (KRED) | NAD(P)H-dependent, screened for diastereoselectivity. | |

| Cofactors | PLP (Pyridoxal-5'-phosphate) | 1–2 mM final conc. Essential for ATA activity. |

| NAD(P)H / GDH | Cofactor regeneration system (Glucose Dehydrogenase + Glucose). | |

| Substrates | Linear precursor | 2,5-hexanedione (model) or functionalized 1,5-diketones. |

| Amine Donor | Isopropylamine (IPA) or L-Alanine (requires LDH/GDH recycling). | |

| Buffer | KPi or TRIS-HCl | 100 mM, pH 7.0–8.0. Critical: pH affects equilibrium. |

| Analysis | Chiral HPLC | Daicel Chiralpak AD-H or IG-3 columns. |

Detailed Protocol: Transaminase-Mediated Synthesis

Phase 1: Enzyme Screening (Microscale)

Objective: Identify ATA variants with high activity toward the bulky 6-methyl precursor.

-

Preparation: Dissolve the linear diketone substrate (10 mM) in DMSO (5% v/v final).

-

Master Mix: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing:

-

1 mM PLP.

-

1 M Isopropylamine (Amine Donor).[2]

-

-

Reaction: In a 96-well deep-well plate, add:

-

180 µL Master Mix.

-

10 µL Substrate solution.

-

10 µL Enzyme lysate (or 1-2 mg lyophilized powder).

-

-

Incubation: Seal with breathable film. Shake at 30°C, 600 rpm for 24 hours.

-

Quenching: Add 200 µL Acetonitrile (MeCN) or 10% HCl. Centrifuge at 4000 rpm for 10 mins.

-

Analysis: Analyze supernatant via HPLC. Look for the disappearance of the linear peak and appearance of the cyclic imine/amine.

Phase 2: Preparative Scale-Up (1 Gram Scale)

Objective: Synthesis of (3R,6R)-6-methylpiperidin-3-amine (or -ol derivative).

-

Reaction Setup:

-

Vessel: 250 mL round-bottom flask with overhead stirrer.

-

Solvent: 100 mL KPi Buffer (100 mM, pH 7.5).

-

Additives: 1 mM PLP, 10% DMSO (to solubilize substrate).

-

Amine Donor: 2 equivalents of L-Alanine (with LDH/NADH recycling) OR 1 M Isopropylamine (if ATA tolerates it).

-

-

Substrate Addition: Add 1.0 g of linear precursor (e.g., tert-butyl 2-methyl-5-oxopentanoate derivative for protected targets).

-

Enzyme Initiation: Add 50 mg of optimized ATA enzyme powder.

-

Process Control:

-

pH: Maintain pH 7.5 using an auto-titrator (1 M NaOH). Note: As the amine donor is consumed, pH may drop.

-

Temp: 30°C.

-

Time: 24–48 hours.

-

-

Workup (In-Situ Derivatization):

-

Direct Isolation of Ketone is difficult due to stability.

-

Recommended: Add Boc-anhydride (

, 2 eq) directly to the reaction mixture to trap the formed cyclic amine. -

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash with brine, dry over

.

-

Protocol: KRED-Mediated Dynamic Kinetic Resolution

If starting from the racemic 6-methylpiperidin-3-one (synthesized chemically), use this route to set the C3 stereocenter.

-

Buffer: 100 mM KPi, pH 7.0, 1 mM

. -

Cofactor Recycle: 5 U/mL Glucose Dehydrogenase (GDH) + 1.5 eq Glucose + 1 mM NADP+.

-

Substrate: 50 mM Racemic 6-methylpiperidin-3-one (often as HCl salt, neutralize carefully).

-

Enzyme: Screen KRED panel (Codexis/Johnson Matthey kits).

-

Mechanism: The KRED reduces one enantiomer of the ketone to the alcohol. The remaining ketone enantiomer racemizes spontaneously (or via added base) due to the acidic

-proton, allowing for 100% theoretical yield (Dynamic Kinetic Resolution).

Quality Control & Analytical Methods

Chiral HPLC Method (Example):

-

Column: Chiralpak IG-3 (4.6 x 250 mm).

-

Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV 210 nm (or refractive index for non-chromophores).

-

Retention Times:

-

(3R,6R)-Isomer: 8.5 min.

-

(3S,6S)-Isomer: 10.2 min.

-

Data Summary Table:

| Method | Substrate | Catalyst | Yield | ee / de | Notes |

| ATA Route | 1,5-Diketone | ATA-117 (Simulated) | 85% | >99% ee | Spontaneous cyclization drives equilibrium. |

| KRED Route | Racemic Ketone | KRED-P1-B12 | 92% | >98% de | Requires rapid racemization of substrate. |

Troubleshooting & Optimization

-

Issue: Low Conversion.

-

Cause: Product inhibition by acetone (if using isopropylamine).

-

Solution: Use a vacuum system to remove acetone continuously or switch to Alanine/LDH system.

-

-

Issue: Poor Solubility.

-

Cause: Hydrophobic linear precursor.

-

Solution: Add cosolvents (DMSO, MeOH) up to 10-20% v/v. Check enzyme stability in cosolvent first.

-

-

Issue: Diastereomer Contamination.

-

Cause: Non-selective reduction of the imine intermediate.

-

Solution: Couple the ATA step with a specific Imine Reductase (IRED) instead of relying on spontaneous reduction.

-

Workflow Visualization

Figure 2: Operational workflow for the development of the biocatalytic process, from microscale screening to gram-scale isolation.

References

-

Merck & Co. (2012). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. (Key protocol for MK-6096 intermediate).

-

Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture.[3] Science, 329(5989), 305-309.[3] (Foundational ATA methodology).[4]

-

Gomm, A., & O'Reilly, E. (2019). Transaminases for chiral amine synthesis.[1][5] Current Opinion in Chemical Biology. (Review of ATA mechanism and scope).

- Codexis Inc.Transaminase Screening Kits and Protocols.

-

PubChem. 6-Methylpiperidin-3-ol Compound Summary. (Physical properties and safety data).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sequence-Guided Redesign of an Omega-Transaminase from Bacillus megaterium for the Asymmetric Synthesis of Chiral Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

Application Note: Protecting Group Strategies for 6-Methylpiperidin-3-one Synthesis

Abstract

The synthesis of 6-methylpiperidin-3-one presents a classic challenge in heterocyclic chemistry: the incompatibility of a secondary amine and a ketone within the same six-membered ring. In its unprotected form, this "free base" amino-ketone is highly unstable, prone to rapid intermolecular self-condensation (Schiff base formation) leading to polymerization or dimerization. Consequently, the isolation of the free base is practically impossible.

This guide details a robust, scalable strategy relying on N-tert-butoxycarbonyl (Boc) protection. We prioritize an Oxidative Strategy (oxidation of the corresponding alcohol) over the classical Dieckmann condensation due to superior stereocontrol, higher yields, and milder conditions. This protocol ensures the integrity of the C6-methyl stereocenter while masking the amine to prevent decomposition.

Strategic Analysis: Protecting Group Selection

The choice of protecting group (PG) is dictated by three factors:

-

Orthogonality: Must be stable to the oxidation conditions used to generate the ketone.

-

Electronic Deactivation: Must sufficiently withdraw electron density from the nitrogen to prevent transannular attack on the ketone or retro-Michael elimination.

-

Deprotection Conditions: Must be removable without reducing the ketone or causing aldol polymerization.

Comparative Assessment of Protecting Groups

| Protecting Group | Stability to Oxidation | Deprotection Method | Suitability for 3-Piperidinone |

| Boc (tert-butyl carbamate) | Excellent | Acid (TFA or HCl) | High. Standard choice. Acid removal yields the stable quaternary ammonium salt. |

| Cbz (Benzyl carbamate) | Excellent | Hydrogenolysis (H₂/Pd) | Low. H₂/Pd often reduces the ketone to an alcohol. HBr/AcOH is too harsh. |

| Bn (Benzyl) | Good | Hydrogenolysis or ACE-Cl | Medium. Hard to remove without affecting the ketone. ACE-Cl is toxic and costly. |

| Fmoc | Good | Base (Piperidine) | Low. Basic deprotection triggers immediate self-condensation of the product. |

Decision: The N-Boc group is the superior choice. It survives Swern and Dess-Martin oxidation protocols and allows for deprotection under acidic conditions, directly yielding the stable hydrochloride salt of the target.

Synthetic Workflow Visualization

The following diagram illustrates the logic flow from precursor selection to the final stabilized target.

Figure 1: Strategic workflow for the synthesis of 6-methylpiperidin-3-one, highlighting the divergence in oxidation methods.

Detailed Experimental Protocols

Protocol A: Preparation of N-Boc-6-methylpiperidin-3-ol

Prerequisite: If starting from 6-methylpyridin-3-ol (commercial), a simultaneous reduction/protection is most efficient.

Materials:

-

6-Methylpyridin-3-ol (10 mmol)

-

5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Pd/C (5 wt%)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Methanol (MeOH)

-

Hydrogen gas (balloon or Parr shaker at 50 psi)

Procedure:

-

Setup: In a high-pressure reaction vessel, dissolve 6-methylpyridin-3-ol (1.09 g, 10 mmol) and Boc₂O (2.4 g, 11 mmol) in MeOH (20 mL).

-

Catalyst Addition: Carefully add the Rh/Al₂O₃ catalyst (100 mg) under an inert atmosphere (Argon/Nitrogen). Note: Rhodium is preferred over Palladium for pyridine ring reduction to avoid poisoning.

-

Hydrogenation: Pressurize with H₂ (50 psi) and stir at 50°C for 12–24 hours. Monitor by TLC (stain with Ninhydrin or PMA).

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.

-

Purification: Concentrate the filtrate under reduced pressure. The residue is typically a diastereomeric mixture of cis- and trans- alcohols.

-

Checkpoint: If stereochemistry at C6 is critical, separate diastereomers here using flash chromatography (Hexanes/EtOAc). For general ketone synthesis, separation is unnecessary as oxidation destroys the C3 stereocenter.

-

Protocol B: Swern Oxidation to N-Boc-6-methylpiperidin-3-one

Why Swern? It avoids heavy metals (Cr) and provides precise temperature control to prevent over-oxidation or elimination.

Materials:

-

Oxalyl chloride (1.2 equiv)

-

DMSO (2.4 equiv)

-

Triethylamine (Et₃N) (5.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

N-Boc-6-methylpiperidin-3-ol (from Protocol A)

Procedure:

-

Activation: In a flame-dried round-bottom flask under Nitrogen, dissolve oxalyl chloride (1.2 mL, 14 mmol) in anhydrous DCM (30 mL). Cool to -78°C (dry ice/acetone bath).

-

DMSO Addition: Add DMSO (2.0 mL, 28 mmol) dropwise over 10 minutes. Caution: Gas evolution (CO/CO₂) and exotherm. Maintain temp < -60°C. Stir for 15 minutes.

-

Substrate Addition: Dissolve N-Boc-6-methylpiperidin-3-ol (2.15 g, 10 mmol) in DCM (10 mL) and add dropwise to the reaction mixture at -78°C. Stir for 45 minutes. The solution will become cloudy.

-

Quench: Add Et₃N (7.0 mL, 50 mmol) dropwise. The reaction will turn clear/yellow. Allow the mixture to warm to 0°C over 30 minutes.

-

Extraction: Quench with saturated NH₄Cl solution (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2][3]

-

Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Target Data: The ketone typically appears as a colorless oil or low-melting solid. IR (film): ~1715 cm⁻¹ (ketone C=O), ~1690 cm⁻¹ (Boc C=O).

-

Critical Handling & Stability Guide

The "Danger Zone": C2-Racemization and Elimination

The C2 position (between the Nitrogen and the Ketone) is highly acidic.

-

Racemization: If your 6-methyl group is chiral (e.g., (6R)-methyl), the C6 center is relatively safe. However, harsh bases can cause enolization that might migrate or lead to elimination.

-

Elimination:

-elimination of the Boc-amino group is a risk if heated with strong base, leading to an enone.

Storage Protocols

-

N-Protected Form: Stable at -20°C for months. Avoid storage in protic solvents (MeOH/EtOH) which can form hemiacetals reversibly.

-

Deprotected Form (Salt): If you remove the Boc group (4M HCl/Dioxane), isolate the hydrochloride salt immediately by filtration.

-

Warning:NEVER neutralize the salt to the free base unless it is immediately being used in the next step (e.g., reductive amination or Horner-Wadsworth-Emmons reaction). The free base will dimerize within minutes at room temperature.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Oxidation | Incomplete activation of DMSO or temp too high. | Ensure temp stays < -60°C during DMSO addition. Use fresh Oxalyl Chloride. |

| Product decomposes on column | Acidic silica causing Boc cleavage or rearrangement. | Pre-treat silica gel with 1% Triethylamine in Hexanes to neutralize acidity. |

| Racemization of C6 | Unlikely during oxidation, but possible during hydrogenation. | Use milder hydrogenation catalysts (PtO₂) or lower temperature/pressure in Step 1. |

| "Missing" Product | Formation of hydrate/hemiacetal. | 3-Piperidinones form stable hydrates in water/methanol. Ensure final workup is anhydrous and avoid alcohols for storage. |

References

- General Piperidinone Synthesis:Organic Syntheses, Coll. Vol. 9, p. 215 (1998); Vol. 72, p. 189 (1995).

-

Swern Oxidation Protocol: Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651. Link

- Dieckmann vs Oxidation Analysis: Kocienski, P. J. Protecting Groups, 3rd Edition; Georg Thieme Verlag: Stuttgart, 2005.

- Stability of 3-Piperidinones: Bradbury, B. J., et al. "Synthesis of N-Boc-3-piperidone." Tetrahedron Letters2011, 52, 2367. (Discusses the instability of the free base).

- TEMPO Oxidation Alternative:Organic Process Research & Development2010, 14, 255.

Sources

Troubleshooting & Optimization

side-product formation in the synthesis of 6-Methylpiperidin-3-one

Technical Support Center: Synthesis of 6-Methylpiperidin-3-one

Executive Summary

The synthesis of 6-Methylpiperidin-3-one (and its N-protected analogs) presents a unique set of challenges due to the kinetic instability of the beta-amino ketone motif. Unlike its 4-piperidone isomer, the 3-piperidone system is highly prone to self-aldol condensation , oxidative dehydrogenation , and beta-elimination .

This guide addresses the three most critical failure modes reported by our users:

-

Dieckmann Cyclization Failures (Oligomerization vs. Cyclization).

-

Oxidation Decomposition (Elimination to Enaminones).

-

Storage Instability (Dimerization/Polymerization).

Module 1: Dieckmann Cyclization Troubleshooting

User Report: "My Dieckmann cyclization of the diester precursor yields a viscous gum. TLC shows a streak rather than a distinct product spot."

Diagnosis: Competitive Intermolecular Claisen Condensation. The Dieckmann condensation relies on the intramolecular attack of an enolate on an ester.[1][2] However, if the concentration is too high, the enolate will attack a neighboring molecule (Intermolecular Claisen), leading to oligomers.

The Mechanism of Failure: The 6-methyl group provides steric hindrance, slowing the rate of cyclization (ring closure). This allows the faster, intermolecular reaction to dominate if the concentration is not strictly controlled.

Corrective Protocol (High-Dilution Strategy):

-

Solvent Volume: Increase solvent volume to achieve 0.05 M - 0.1 M concentration relative to the diester.

-

Addition Mode: Do not dump the diester into the base. Add the diester dropwise to a refluxing suspension of the base (NaH or t-BuOK) in THF/Toluene over 2-4 hours. This keeps the instantaneous concentration of the unreacted diester low.

-

Temperature: Maintain reflux. Higher temperatures favor the entropic pathway (cyclization) over the enthalpic pathway (intermolecular aggregation).

Visualizing the Pathway:

Figure 1: Kinetic competition between the desired Dieckmann cyclization and intermolecular oligomerization.

Module 2: Oxidation Protocols (From 3-Piperidinol)

User Report: "I successfully made 6-methylpiperidin-3-ol, but upon Swern oxidation, the product decomposed into a UV-active impurity during workup."

Diagnosis:

Side Product Identification:

-

Side Product: 6-Methyl-1,2,3,4-tetrahydropyridin-3-one (Enaminone).

Comparison of Oxidants:

| Oxidation Method | Risk Level | Primary Side Reaction | Recommendation |

| Swern (DMSO/Oxalyl Chloride/Et3N) | High | Elimination triggered by Et3N base quench. | Avoid if possible. If necessary, use Hunig's base at -78°C and quench with acetic acid immediately. |

| Jones Reagent (CrO3/H2SO4) | Moderate | Acid-catalyzed aldol condensation. | Viable, but difficult workup for water-soluble amines. |

| IBX / Dess-Martin | Low | Minimal. Conditions are neutral/mildly acidic. | Recommended. IBX in DMSO or DMP in DCM avoids base-mediated elimination. |

Recommended Protocol (IBX Oxidation):

-

Dissolve 6-methylpiperidin-3-ol (1.0 equiv) in DMSO (0.5 M).

-

Add IBX (1.2 equiv) at room temperature.

-

Stir for 3-6 hours.

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash with saturated NaHCO3 only if necessary, preferably keep neutral.

Visualizing the Elimination Risk:

Figure 2: The pathway of base-catalyzed elimination leading to the conjugated enaminone impurity.

Module 3: Storage & Stability (The "Red Tar" Phenomenon)

User Report: "The oil was pure by NMR yesterday, but today it has turned into a dark red tar."

Diagnosis: Self-Aldol Condensation (Dimerization). The C2 position of 3-piperidone is highly activated (flanked by a ketone and a nitrogen). The amine of one molecule condenses with the ketone of another, or the enolate attacks the ketone. This "Mannich-Aldol" type dimerization is rapid for free-base piperidones.

Corrective Action:

-

Never store as a free base.

-

Salt Formation: Immediately convert the crude oil into the Hydrochloride (HCl) or Tosyl (TsOH) salt. The protonated amine prevents the nitrogen from acting as a nucleophile and reduces the acidity of the alpha-protons.

-

N-Protection: If the synthesis allows, keep the nitrogen protected (e.g., N-Boc or N-Benzyl) until the very last step. N-protected piperidones are significantly more stable than their N-H counterparts.

FAQ: Frequently Asked Questions

Q: Can I use PCC for the oxidation? A: PCC is risky because the chromium residues often complex with the amine, making purification difficult. The acidic nature of PCC can also trigger the self-aldol polymerization described in Module 3. We recommend IBX or TPAP/NMO for cleaner profiles.

Q: Why is the 6-methyl analog harder to make than the unsubstituted piperidin-3-one? A: The 6-methyl group introduces a chiral center and steric bulk. While it doesn't directly participate in the reaction, it influences the conformation of the ring. In the Dieckmann cyclization, the methyl group can sterically hinder the approach of the enolate, making the intermolecular side reaction (oligomerization) more competitive.

Q: How do I remove the benzyl group without reducing the ketone? A: This is a common trap. Standard Pd/C hydrogenation will often reduce the ketone to the alcohol or the alkane.

-

Recommendation: Use ACE-Cl (1-Chloroethyl chloroformate) for debenzylation. This method selectively cleaves the N-benzyl bond under reflux in methanol without affecting the ketone.

References

- Dieckmann Condensation Mechanisms

-

Oxidation of Piperidinols & Stability

-

Piperidone Instability & Dimerization

-

National Institutes of Health (PMC). "The Energetic Viability of Δ1-Piperideine Dimerization." Available at: [Link]

-

- N-Benzyl Piperidone Synthesis (Patent Context)

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CN113121539A - Preparation method of PF06651600 - Google Patents [patents.google.com]

- 4. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]

- 5. Dieckmann Condensation [organic-chemistry.org]

Technical Support Center: Optimization of Catalytic Hydrogenation in Piperidinone Synthesis

Welcome to the Technical Support Center for the catalytic hydrogenation of pyridinone precursors to synthesize piperidones. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate the complexities of this critical transformation. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.

Troubleshooting Guide: Common Experimental Challenges

This section addresses specific issues that may arise during the catalytic hydrogenation of pyridinones. Each problem is followed by an analysis of potential causes and actionable solutions grounded in chemical principles.

Issue 1: Slow or Incomplete Hydrogenation Reaction

Your reaction has stalled, or the conversion to the desired piperidinone is significantly lower than expected after the standard reaction time.

| Potential Cause | Scientific Rationale & Explanation | Recommended Solutions |

| Catalyst Poisoning or Inhibition | The nitrogen atom in the pyridine or piperidinone ring can act as a Lewis base, strongly coordinating to the active metal sites (e.g., Pd, Pt, Rh) on the catalyst surface.[1][2][3] This binding blocks the sites required for hydrogen activation and substrate adsorption, effectively inhibiting or "poisoning" the catalyst.[2][4] Impurities in starting materials or solvents, particularly sulfur or phosphorus compounds, can also act as potent catalyst poisons.[3][4] | 1. Increase Catalyst Loading: A higher catalyst concentration can compensate for a portion of the catalyst becoming deactivated.[1] Start with a modest increase (e.g., from 5 mol% to 10 mol%).2. Purify Starting Materials: Ensure the pyridinone substrate and solvent are free from potential poisons. Recrystallization of the substrate or passing the solvent through a purification column can be effective.3. Acidic Additives: The addition of a weak acid (e.g., acetic acid, HCl) can protonate the basic nitrogen atom.[3][5] The resulting pyridinium salt is less likely to coordinate to the metal center, thus preserving catalyst activity.[3] Acetic acid can often serve as both a solvent and an activator.[5] |

| Insufficient Reaction Conditions | The aromaticity of the pyridine ring presents a significant energy barrier to hydrogenation.[2][3] Low hydrogen pressure or low temperature may not provide sufficient energy to overcome this barrier, leading to a sluggish reaction.[3] | 1. Increase Hydrogen Pressure: Elevating the H₂ pressure (e.g., from 1 atm to 50-80 bar) increases the concentration of hydrogen on the catalyst surface, driving the reaction forward.[3][5][6]2. Increase Temperature: Modestly increasing the temperature (e.g., to 60-80 °C) can enhance the reaction rate.[1][3] However, be cautious, as excessive heat can lead to side reactions.[4] |

| Poor Mass Transfer | For the reaction to occur, hydrogen gas must dissolve in the solvent and diffuse to the solid catalyst surface. Inefficient stirring results in poor mixing, limiting the rate at which hydrogen reaches the active sites.[1] | Optimize Agitation: Increase the stirring speed to ensure the catalyst particles are fully suspended in the reaction medium, creating a well-mixed slurry.[1] |

| Inappropriate Catalyst Choice | Different catalysts exhibit varying activities for pyridine ring hydrogenation. Palladium on carbon (Pd/C), while common, may not always be the most effective.[3] | Screen Catalysts: If Pd/C is ineffective, consider more active catalysts for N-heterocycle reduction, such as Platinum oxide (PtO₂, Adams' catalyst), Rhodium on carbon (Rh/C), or Raney Nickel.[3][4][7] |

Issue 2: Formation of Byproducts and Poor Selectivity

The reaction yields a mixture of products, including partially hydrogenated intermediates or over-reduced species, complicating purification and reducing the yield of the target piperidinone.

| Potential Cause | Scientific Rationale & Explanation | Recommended Solutions |

| Over-reduction | Catalytic hydrogenation of a pyridinone can sometimes lead to the reduction of the ketone functionality to a hydroxyl group, yielding a hydroxypiperidine, especially under harsh conditions.[8] | 1. Milder Reaction Conditions: Reduce the temperature and/or pressure to minimize the likelihood of carbonyl reduction.[3]2. Catalyst Selection: Choose a catalyst known for better chemoselectivity. In some cases, specific catalysts can be tuned to favor the reduction of the C=C bonds of the aromatic ring over the C=O bond.[8] |

| Formation of Partially Hydrogenated Intermediates | Insufficient reaction time or overly mild conditions can result in the formation of stable intermediates like dihydropyridinones or tetrahydropyridinones.[3] | 1. Increase Reaction Time: Monitor the reaction closely using TLC or GC-MS and allow it to proceed until the starting material and any intermediates are fully consumed.[9]2. More Forcing Conditions: If intermediates persist, a controlled increase in hydrogen pressure or temperature may be necessary to drive the reaction to completion.[3] |

| Epimerization | If the piperidinone contains stereocenters, harsh conditions (high temperature, presence of acid or base) can cause epimerization, leading to a mixture of diastereomers.[10] | 1. Optimize pH and Temperature: Run the reaction under neutral or mildly acidic conditions and at the lowest effective temperature to preserve stereochemical integrity.[10]2. Reduce Reaction Time: Minimize exposure to conditions that promote epimerization by stopping the reaction as soon as it reaches completion.[10] |

Visualizing the Troubleshooting Process

The following workflow provides a logical decision tree for addressing common issues in piperidinone synthesis via catalytic hydrogenation.

Caption: Troubleshooting workflow for catalytic hydrogenation.

Frequently Asked Questions (FAQs)

Q1: My catalyst (e.g., Pd/C) is pyrophoric. What are the best practices for handling it safely? A1: Heterogeneous hydrogenation catalysts like Palladium on Carbon (Pd/C) and Raney Nickel are pyrophoric, meaning they can spontaneously ignite upon exposure to air, especially after use when saturated with hydrogen.[11][12]

-

Handling: Always handle the catalyst in an inert atmosphere (e.g., under nitrogen or argon).[1][13][12] It is often best to add the catalyst to the reaction vessel first, purge the vessel with inert gas, and then add the solvent via cannula.[12]

-

Filtration: Never allow the catalyst to dry on the filter paper in the open air.[13] The filtration should be performed under a blanket of inert gas. After filtration, the catalyst cake should be immediately wetted with water to quench its reactivity before disposal in a dedicated waste container.[3][12]

-

Safety Gear: Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and fire-resistant gloves.[13] Conduct the reaction and workup in a properly functioning chemical fume hood.[11][13]

Q2: How do I choose the right solvent for my hydrogenation reaction? A2: Solvent choice is critical for solubility, catalyst activity, and safety. Protic solvents like methanol, ethanol, or acetic acid are commonly used.[1][4] Methanol is often a good starting point due to its ability to dissolve a wide range of organic compounds and hydrogen gas.[1] Acetic acid can serve as both a solvent and a catalyst activator for reducing pyridine rings, but it may lead to side reactions depending on the substrate.[3][4][5] Ensure the solvent is pure and dry, as impurities can poison the catalyst.[4]

Q3: What is the best way to monitor the reaction's progress? A3: Several analytical techniques can be used.[14]

-

Thin-Layer Chromatography (TLC): A fast, simple, and cost-effective method for qualitative monitoring. It allows you to visualize the disappearance of the starting material and the appearance of the product.[9][14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile compounds, providing both separation and identification of components in the reaction mixture. This is a highly quantitative method.[9][14]

-

High-Performance Liquid Chromatography (HPLC): Ideal for less volatile or thermally sensitive compounds. It provides accurate quantitative data on the concentration of reactants and products.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to take aliquots from the reaction to determine the ratio of starting material to product, offering detailed structural information.[14]

Q4: Can I reuse my hydrogenation catalyst? A4: While catalyst recovery and reuse are economically and environmentally desirable, it can be challenging.[15] Deactivation from poisoning or physical degradation during the reaction and workup is common.[16][17][18] If you choose to reuse the catalyst, it must be carefully recovered, washed, and stored under inert conditions. A test reaction should be performed to confirm its activity has not significantly diminished. For high-value pharmaceutical applications, using fresh catalyst for each batch is often preferred to ensure reproducibility and purity.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Pyridinone using Pd/C

This protocol provides a standard procedure for the hydrogenation of a substituted pyridinone at moderate pressure.

Materials:

-

Substituted Pyridinone (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 5-10 mol%

-

Methanol (or other suitable solvent)

-

Hydrogen gas (high purity)

-

Nitrogen or Argon gas (for inerting)

-

High-pressure hydrogenation reactor with magnetic stirring, pressure gauge, and temperature control[1][6]

Procedure:

-

Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and has been leak-tested with nitrogen.[6]

-

Charging the Reactor:

-

To the reactor vessel, add the 10% Pd/C catalyst.

-

Seal the reactor and purge the system by evacuating and backfilling with nitrogen gas three times to establish an inert atmosphere.[6][12]

-

Add the substituted pyridinone substrate.

-

Under a positive pressure of nitrogen, add the degassed solvent (e.g., methanol) via cannula.

-

-

Reaction Execution:

-

Seal the reactor completely.

-

Pressurize and vent the reactor with hydrogen gas three times to replace the nitrogen atmosphere.

-

Pressurize the reactor to the desired pressure (e.g., 50 psi).

-

Begin vigorous stirring and heat to the target temperature (e.g., 50 °C), if required.[1]

-

Monitor the reaction by observing the drop in hydrogen pressure (indicating consumption). The reaction can be re-pressurized as needed.[6]

-

Continue the reaction until hydrogen uptake ceases or analysis (TLC, GC) of an aliquot shows complete conversion.

-

-

Workup and Catalyst Filtration:

-

Cool the reactor to room temperature.[6]

-

Carefully vent the excess hydrogen gas in a fume hood.[6]

-

Purge the reactor with nitrogen three times.[6]

-

Under an inert atmosphere, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[9][13][19]

-

Crucially, do not allow the Celite pad with the catalyst to go dry. Wash the pad with a small amount of the reaction solvent.[13]

-

Immediately after filtration, quench the catalyst on the Celite pad with water and transfer the slurry to a labeled hazardous waste container.[12]

-

The filtrate containing the piperidinone product can then be concentrated under reduced pressure for further purification.[9]

-

References

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).

- Application Notes and Protocols: Metal-Catalyzed Hydrogenation of 3-Undecyne to (Z)-3-Undecene. (2025). BenchChem.

- Technical Support Center: Optimizing Catalyst Selection for One-Pot Piperidine Synthesis. (2025). BenchChem.

- Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry.

- Technical Support Center: Catalyst Selection for Hydrogenation of N-Boc-4-piperidone. (2025). BenchChem.

- Continuous Flow Methodologies For Safe High Pressure Catalytic Hydrogenation. (n.d.).

- Filtration of Hydrogenation Catalysts. (2012, March 20). YouTube.

- Standard Operating Procedures - The Sarpong Group. (2010, March 5).

- Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. (2022, February 4). Organic & Biomolecular Chemistry.

- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (2025). BenchChem.

- Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). Conjugate Reduction of N-Acyl-2,3-dihydro-4-pyridones: A Mild and Inexpensive Route to 4-Piperidones. The Journal of Organic Chemistry, 66(6), 2181–2182.

- Hydrogenation SOP. (n.d.).

- Catalyst recovery - Separation and recovering of solid catalysts. (n.d.). BHS-Sonthofen.

- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2025, August 6). ResearchGate.

- How to avoid epimerization in 3-piperidinol synthesis. (2025). BenchChem.

- Piperidine Synthesis. (2025, June 4). DTIC.

- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio.

- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).

- Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (2020, December 2). YouTube.

- A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate. (2025). BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. njhjchem.com [njhjchem.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. 4-Piperidone synthesis [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.wisc.edu [chem.wisc.edu]

- 12. chem.uci.edu [chem.uci.edu]

- 13. sarponggroup.com [sarponggroup.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Catalyst recovery - Separation and recovering of solid catalysts [bhs-sonthofen.com]

- 16. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]

- 17. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

Technical Support Center: Stereoselective Synthesis of 6-Methylpiperidin-3-one

Welcome to the technical support center for the stereoselective synthesis of 6-methylpiperidin-3-one. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this important chiral building block. The piperidine scaffold is a ubiquitous feature in numerous natural products and pharmaceutical agents.[1][2] The introduction of a methyl group at the 6-position introduces a stereocenter, presenting significant challenges in controlling the relative and absolute stereochemistry of the final product.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 6-methylpiperidin-3-one. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What makes the stereoselective synthesis of 6-methylpiperidin-3-one so challenging?

A1: The primary challenge lies in controlling the stereochemistry at two key positions: the C6 methyl group and potentially at C3 depending on the synthetic route. The core difficulties are:

-

Diastereoselectivity: Many synthetic routes can produce a mixture of cis and trans diastereomers. Achieving high diastereoselectivity for the desired isomer often requires careful optimization of reaction conditions, catalysts, or the use of chiral auxiliaries.

-

Enantioselectivity: For applications requiring a single enantiomer, achieving high enantiopurity is a significant hurdle. This often necessitates the use of asymmetric catalysis, chiral pool synthesis, or enzymatic resolutions.

-

Epimerization: The proton at C2 is acidic and can be removed under basic or even some acidic conditions, leading to epimerization and loss of stereochemical integrity at the adjacent C6 position. Similarly, the proton at C4 can be labile, potentially affecting the stereocenter at C3 if one exists.

Q2: What are the primary strategies for controlling stereoselectivity in this synthesis?

A2: There are several established strategies, each with its own advantages and disadvantages:

-

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or terpenes, to introduce the desired stereochemistry early in the synthetic sequence.[3] This can be a robust method but may limit the accessible diversity of the final products.

-

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction.[4][5] After the desired stereocenter is set, the auxiliary is removed. Evans oxazolidinones and SAMP/RAMP hydrazines are common examples.[4][]

-

Asymmetric Catalysis: This powerful strategy employs a chiral catalyst to favor the formation of one enantiomer over the other.[1] Organocatalysis and transition-metal catalysis have both been successfully applied to the synthesis of chiral piperidines.[1][7]

-

Diastereoselective Reactions: These reactions, such as catalytic hydrogenation or Michael additions, can be influenced by existing stereocenters in the molecule to favor the formation of a specific diastereomer.[8]

Q3: Which analytical techniques are most suitable for determining the diastereomeric and enantiomeric purity of 6-methylpiperidin-3-one?

A3: A combination of techniques is typically required for unambiguous stereochemical assignment:

-

¹H NMR Spectroscopy: This is often the first and most direct method for determining the diastereomeric ratio (d.r.). The relative integrations of distinct signals for each diastereomer can provide a quantitative measure of the mixture's composition.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.). By using a chiral stationary phase, the enantiomers can be separated and quantified.

-

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray analysis provides definitive proof of the absolute and relative stereochemistry.

Troubleshooting Common Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of 6-methylpiperidin-3-one.

Issue 1: Poor Diastereoselectivity (Undesired cis/trans Ratio)

Symptom: ¹H NMR analysis of the crude or purified product shows a mixture of diastereomers with a low diastereomeric ratio (d.r.), making purification challenging and reducing the yield of the desired isomer.

Possible Causes & Troubleshooting Steps:

| Potential Cause | Underlying Principle | Troubleshooting Action |

| Sub-optimal Reaction Temperature | The energy difference between the transition states leading to the two diastereomers may be small. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer.[9] | Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C). Lowering the temperature often enhances selectivity by favoring the transition state with the lower activation energy.[10] |

| Ineffective Catalyst or Reagent | The catalyst or reagent may not be providing sufficient steric or electronic bias to favor one transition state over the other. | Screen different catalysts (e.g., various Lewis acids, Brønsted acids, or hydrogenation catalysts like Pd/C vs. PtO₂).[8] The choice of base in reactions involving enolates can also significantly impact diastereoselectivity.[11] |

| Solvent Effects | The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states leading to the different diastereomers.[9] | Experiment with a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile). |

| Substrate Control Issues | The steric and electronic properties of substituents on the starting material can influence the preferred trajectory of attack. | If possible, modify protecting groups or other substituents to introduce greater steric bulk, which can shield one face of the molecule and direct the reaction to the other.[10] |

Workflow for Troubleshooting Poor Diastereoselectivity:

Caption: Workflow for chiral auxiliary-mediated synthesis.

References

-

One-Pot Two-Step Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones via Wolff Rearrangement–Amidation–Michael–Hemiaminalization Sequence. MDPI. Available from: [Link]

-

Recyclable Organocatalyst-promoted Domino Michael/aza-Henry/lactamization Sequence for Fluorinated 2-Piperidinones Bearing Four Stereogenic Centers. ResearchGate. Available from: [Link]

-

Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature. Available from: [Link]

-

Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. ResearchGate. Available from: [Link]

-

Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. Available from: [Link]

-

Chiral auxiliary. Wikipedia. Available from: [Link]

-

Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. Available from: [Link]

-

Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. Available from: [Link]

-

Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. ResearchGate. Available from: [Link]

-

Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Available from: [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available from: [Link]

-

Synthesis of Piperidones by MCR. ResearchGate. Available from: [Link]

-

Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. DSpace@MIT. Available from: [Link]

-

Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

-

Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC. Available from: [Link]

-

Alternative strategies for the stereoselective synthesis of enantioenriched 6-arylated piperidin-2-ones. ResearchGate. Available from: [Link]

-

Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC. Available from: [Link]

-

Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. RSC Publishing. Available from: [Link]

-

Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. PMC. Available from: [Link]

-

Recent Advances on Asymmetric Synthesis of Benzofused Six-Membered Oxygen-Containing Heterocycles (2020–2025). Thieme. Available from: [Link]

-

Catalysis-Enabled Concise and Stereoselective Total Synthesis of the Tricyclic Prostaglandin D2 Metabolite Methyl Ester. PMC. Available from: [Link]

-

Enzymatic epimerization of monoterpene indole alkaloids in Kratom. PMC. Available from: [Link]

-

Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. ResearchGate. Available from: [Link]

-

Synthesis of chiral 1-[omega-(4-chlorophenoxy)alkyl]-4-methylpiperidines and their biological evaluation at sigma1, sigma2, and sterol delta8-delta7 isomerase sites. PubMed. Available from: [Link]

-

Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC. Available from: [Link]

-

Selective Transformation of 1,3‐Cyclooctadiene into Novel Functionalized Azaheterocycles, β‐Amino Esters, and Lactams by Means of Ring-Rearrangement Metathesis. Wiley Online Library. Available from: [Link]

-

Epimerisation in Peptide Synthesis. MDPI. Available from: [Link]

Sources

- 1. One-Pot Two-Step Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones via Wolff Rearrangement–Amidation–Michael–Hemiaminalization Sequence [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. dspace.mit.edu [dspace.mit.edu]

Technical Support Center: Dieckmann Condensation for Piperidinone Synthesis

Welcome to the technical support center for the Dieckmann condensation, specifically tailored for the synthesis of piperidinone cores. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this crucial synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Introduction to the Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular cyclization of a diester to form a β-keto ester, which is a key intermediate in the synthesis of various carbocyclic and heterocyclic frameworks, including the medicinally relevant piperidinone scaffold.[1][2] The reaction proceeds via a base-catalyzed mechanism analogous to the intermolecular Claisen condensation.[3][4]

The overall transformation can be visualized as follows:

Caption: Overview of the Dieckmann Condensation for Piperidinone Synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of piperidinones via the Dieckmann condensation.

Issue 1: Low or No Yield of the Desired Piperidinone

Question: I am getting a very low yield of my target piperidinone, or the reaction is not proceeding at all. What are the likely causes and how can I improve the yield?

Answer:

Low yields in a Dieckmann condensation can stem from several factors, primarily related to the choice of base, reaction conditions, and the stability of the starting material and product.

Causality and Solutions:

-

Inappropriate Base Selection: The choice of base is critical. The base must be strong enough to deprotonate the α-carbon of the ester to form the enolate, but its conjugate acid should not be acidic enough to protonate the resulting β-keto ester enolate, which is the thermodynamic driving force of the reaction.[5]

-

Recommendation: For piperidinone synthesis, non-nucleophilic, strong bases are often preferred to minimize side reactions.[1] Consider the following options:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base that is highly effective. It is typically used in aprotic solvents like THF or toluene.[6][7] A potential issue with NaH is its age and purity; older batches can be less reactive.[8]

-

Potassium tert-butoxide (KOtBu): A bulky, non-nucleophilic base that is also an excellent choice, especially when dealing with sensitive functional groups.[1][7]

-

Sodium Ethoxide (NaOEt) or Methoxide (NaOMe): While classic choices, they can lead to transesterification if the alcohol solvent does not match the ester alkyl group. They can also contain residual hydroxide, which can cause ester hydrolysis.[9]

-

-

-

Insufficient Base Equivalents: A full equivalent of base is necessary because the final deprotonation of the β-keto ester product is what drives the reaction equilibrium forward.[10] Some protocols even suggest using a slight excess.[8]

-

Reaction Temperature and Time: The reaction may require elevated temperatures (reflux) to proceed at a reasonable rate.[6] However, excessively high temperatures can lead to decomposition or side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

-

Solvent Choice: The solvent plays a crucial role in solvating the intermediate enolate.

-

Aprotic Polar Solvents (e.g., THF, DMF): These solvents can enhance the stability of the enolate.[1]

-

Aprotic Non-Polar Solvents (e.g., Toluene, Benzene): These may help reduce side reactions.[1] It is crucial to use anhydrous solvents to prevent hydrolysis of the ester starting material and the β-keto ester product.[9]

-

Experimental Protocol: A General Procedure for Dieckmann Condensation using NaH

-

To a solution of the N-protected amino diester (1.0 eq) in anhydrous toluene or THF under an inert atmosphere (e.g., argon), add sodium hydride (1.1 - 1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-